Methyl 2-chlorocyclohex-1-ene-1-carboxylate
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Overview
Description
Methyl 2-chlorocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C8H11ClO2. It is a derivative of cyclohexene, featuring a chlorine atom and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chlorocyclohex-1-ene-1-carboxylate can be achieved through several methods. One common approach involves the chlorination of cyclohexene followed by esterification. For instance, cyclohexene can be reacted with phosphorus oxychloride and dimethylformamide to introduce the chlorine atom. The resulting intermediate can then be esterified using methanol to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chlorocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form cyclohexane derivatives.
Reduction Reactions: Reduction can be used to remove the chlorine atom or to modify the ester group.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield cyclohex-1-ene-1-carboxylic acid, while oxidation with potassium permanganate can produce cyclohexane-1,2-dicarboxylic acid.
Scientific Research Applications
Methyl 2-chlorocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-chlorocyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The chlorine atom and ester group play crucial roles in its reactivity and biological activity. For instance, the compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclohex-2-ene-1-carboxylate: Similar structure but lacks the chlorine atom.
2-Chlorocyclohex-1-enecarbonitrile: Contains a nitrile group instead of a carboxylate ester.
Methyl 1-cyclohexene-1-carboxylate: Similar structure but without the chlorine atom.
Uniqueness
Methyl 2-chlorocyclohex-1-ene-1-carboxylate is unique due to the presence of both a chlorine atom and a carboxylate ester group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
methyl 2-chlorocyclohexene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLMFWXRRGAOQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCCC1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499359 |
Source
|
Record name | Methyl 2-chlorocyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66839-37-0 |
Source
|
Record name | Methyl 2-chlorocyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00499359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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